molecular formula C11H8N2O4 B3828844 4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)amino]benzoic acid

4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)amino]benzoic acid

Cat. No. B3828844
M. Wt: 232.19 g/mol
InChI Key: AHZUXPWQQZHCMI-UHFFFAOYSA-N
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Description

This compound, also known as 4-carboxyphenylmaleimide , is part of a series of structure determinations on phenylmaleimide derivatives . It has a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings . The presence of O—H O hydrogen bonding and weak C—H 3O interactions allows the formation of R 3 (19) edge-connected rings parallel to the (010) plane .


Synthesis Analysis

The reaction of 4-aminobenzenesulfonamide with maleic anhydride gave (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which was reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide . This compound then enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .


Molecular Structure Analysis

Density functional theory (DFT) optimized structures at the B3LYP/6–311 G(d,p) and 6–31++G(d,p) levels are compared with the experimentally determined molecular structure in the solid state . Additional IR and UV theoretical studies allowed the presence of functional groups and the transition bands of the system to be identified .


Chemical Reactions Analysis

Derivatives of 1H-pyrrole-2,5-diones [maleimides (MI)] find wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group . Thus, they easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .


Physical And Chemical Properties Analysis

The title compound shows a dihedral angle of 45.80 (7) between the mean planes of the benzene and maleimide rings . This structural behavior is repeated in similar systems .

Mechanism of Action

The biogenic imide group ensures high and diverse biological activities of MI . These include selective inhibitory activity against various proteins, for example, the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Safety and Hazards

The compound is sold by Sigma-Aldrich as part of a collection of unique chemicals . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes .

Future Directions

There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization, where the maleimide can produce the initiating radical species . The search for new related systems remains important for the analysis of polymerization processes in which they are involved . The problem of antibiotic resistance is becoming more and more important, and its solution requires systematic painstaking work on the synthesis of new types of molecules that potentially have antimicrobial activity and are suitable for the subsequent clinical trials .

properties

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9-5-6-10(15)13(9)12-8-3-1-7(2-4-8)11(16)17/h1-6,12H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZUXPWQQZHCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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